4,4'-Dipyridylmethane

説明

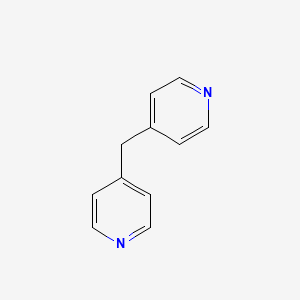

4,4'-Dipyridylmethane (CAS 60776-05-8), also known as bis(4-pyridyl)methane, is a symmetric organic compound with two pyridine rings connected by a methylene (-CH₂-) group. Its molecular formula is C₁₁H₁₀N₂, and it exhibits a planar structure due to the para-substitution of pyridyl groups . This compound is widely utilized in coordination chemistry as a ligand for transition metal catalysts, particularly in hydroarylation and other catalytic reactions. Its electron-deficient pyridyl groups and rigid geometry enhance catalytic activity and stability in platinum and palladium complexes .

特性

IUPAC Name |

4-(pyridin-4-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCSMTPTFZQWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209600 | |

| Record name | 4,4'-Dipyridylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60776-05-8 | |

| Record name | 4,4'-Dipyridylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060776058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dipyridylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 4,4’-Dipyridylmethane can be synthesized through several organic reactions. One common method involves the reaction of pyridine with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via the formation of a methylene bridge between the two pyridine rings .

Industrial Production Methods: Industrial production of 4,4’-dipyridylmethane typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions: 4,4’-Dipyridylmethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pyridine rings are substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of 4,4’-dipyridylmethane.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

4,4’-Dipyridylmethane has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

作用機序

The mechanism of action of 4,4’-dipyridylmethane involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The methylene bridge provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets .

類似化合物との比較

Structural Isomers: 2,2'-Dipyridylmethane

While 4,4'-dipyridylmethane features para-substituted pyridyl groups, its structural isomer 2,2'-dipyridylmethane (dpm) has ortho-substituted pyridines. This positional difference introduces steric hindrance, altering ligand-metal interactions.

- Catalytic Performance: Platinum complexes with 2,2'-dipyridylmethane exhibit improved longevity compared to 4,4'-bipyridines (bipy) in hydroarylation reactions. For example, in ethylene hydroarylation, bipy ligands with electron-withdrawing groups (e.g., NO₂) showed higher styrene selectivity but rapid decomposition due to unstable platinum-hydride intermediates. Replacing bipy with 2,2'-dipyridylmethane enhanced catalyst stability, achieving >90% retention of activity after 4 hours .

- Electronic Effects : Ortho-substitution in 2,2'-dipyridylmethane reduces electron donation to metal centers, moderating reaction rates and suppressing side reactions like β-hydride elimination .

4,4'-Diaminodiphenylmethane (MDA)

4,4'-Diaminodiphenylmethane (MDA; CAS 101-77-9) replaces pyridyl groups with amino (-NH₂) substituents. Its molecular formula is C₁₃H₁₄N₂.

- Applications : MDA is a precursor for polyurethane and epoxy resins.

- Toxicity: Unlike this compound, MDA is classified as a Category 1B carcinogen and mutagen under EU regulations. Prolonged exposure causes liver damage and bladder cancer, necessitating strict handling protocols .

- Chemical Behavior: The electron-rich amino groups make MDA highly reactive, but its toxicity limits industrial use compared to safer dipyridyl analogs .

4,4'-Dihydroxydiphenylmethane

This compound (CAS 620-92-8) features hydroxyl (-OH) groups with the formula C₁₃H₁₂O₂ .

4,4'-Diphenylmethane Diisocyanate (MDI)

MDI (CAS 101-68-8) contains isocyanate (-NCO) groups (formula C₁₅H₁₀N₂O₂ ).

Diantipyrylmethane

Diantipyrylmethane (CAS 1251-85-0) incorporates antipyrine (pyrazolone) moieties linked by methane. Its formula is C₂₃H₂₄N₄O₂·H₂O .

- Applications : Used in spectrophotometric analysis and pharmaceuticals (e.g., laxatives when functionalized with acetoxy groups) .

- Safety: Classified as non-toxic under normal conditions, contrasting sharply with MDA and MDI .

Data Table: Comparative Analysis of Diphenylmethane Derivatives

| Compound | CAS Number | Molecular Formula | Substituents | Key Applications | Notable Properties |

|---|---|---|---|---|---|

| This compound | 60776-05-8 | C₁₁H₁₀N₂ | Pyridyl (para) | Catalysis, Ligands | High thermal stability, electron-deficient |

| 2,2'-Dipyridylmethane | N/A | C₁₁H₁₀N₂ | Pyridyl (ortho) | Catalysis | Steric hindrance, improved catalyst longevity |

| 4,4'-Diaminodiphenylmethane | 101-77-9 | C₁₃H₁₄N₂ | Amino (para) | Polymers, Resins | Carcinogenic, high reactivity |

| 4,4'-Dihydroxydiphenylmethane | 620-92-8 | C₁₃H₁₂O₂ | Hydroxyl (para) | Resins | Oxidatively unstable, polar solubility |

| MDI | 101-68-8 | C₁₅H₁₀N₂O₂ | Isocyanate (para) | Polyurethanes | Water-reactive, acute inhalation hazard |

| Diantipyrylmethane | 1251-85-0 | C₂₃H₂₄N₄O₂·H₂O | Antipyrine | Pharmaceuticals, Analysis | Non-toxic, spectrophotometric utility |

Research Findings and Key Insights

- Catalytic Efficiency : this compound outperforms bipyridines in platinum-catalyzed hydroarylation, achieving 3.8–4.6 branched-to-linear product ratios in propene reactions. Electron-poor derivatives increase styrene selectivity but require stabilization via ligand modification .

- Toxicity Profile : Unlike MDA and MDI, this compound and diantipyrylmethane exhibit low acute toxicity, making them preferable for pharmaceutical and catalytic applications .

- Structural Flexibility : Methane-linked compounds (e.g., diantipyrylmethane) allow modular functionalization, enabling tailored applications in drug design and materials science .

生物活性

4,4'-Dipyridylmethane, a compound with the molecular formula and CAS number 553-26-4, is a bipyridine derivative that has garnered attention for its diverse biological activities and applications in various fields, including coordination chemistry, medicinal chemistry, and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 156.18 g/mol

- Structure : The compound features two pyridine rings connected by a methylene bridge, which imparts flexibility and allows for diverse coordination geometries with metal ions.

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The methylene bridge enhances the compound's flexibility, enabling it to adopt various conformations that facilitate interaction with biological targets .

Biological Applications

- Coordination Chemistry : 4,4'-Dipyridylmethane serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and materials science .

- Medicinal Chemistry : Research is ongoing to explore its potential as a therapeutic agent. Preliminary findings suggest that it may target specific enzymes or receptors involved in various diseases .

- Antimicrobial Activity : Some studies indicate that derivatives of this compound exhibit antimicrobial properties against pathogens such as Candida albicans and Saccharomyces cerevisiae, suggesting potential uses in treating fungal infections .

Antifungal Activity

A study investigated the antifungal properties of this compound derivatives against common fungal strains. Results indicated that certain derivatives demonstrated significant inhibitory effects on fungal growth, highlighting their potential as antifungal agents .

Coordination Polymers

Research has demonstrated that this compound can form coordination polymers with zinc ions via sonochemical methods. These polymers exhibited unique structural properties and were synthesized under environmentally friendly conditions .

Therapeutic Potential

Investigations into the therapeutic applications of this compound have identified its role in enzyme inhibition. For example, it was found to inhibit specific enzymes linked to oxidative stress pathways, which are implicated in various diseases such as cancer and neurodegenerative disorders .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。